molecular formula C6H6BrNOS B13653667 4-Bromo-2-cyclopropoxythiazole

4-Bromo-2-cyclopropoxythiazole

Cat. No.: B13653667
M. Wt: 220.09 g/mol
InChI Key: UGDDIVBUQSBHAT-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxythiazole is a chemical compound with the molecular formula C6H6BrNSO. It belongs to the family of thiazoles, which are heterocyclic compounds containing a sulfur and a nitrogen atom in the ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropoxythiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-cyclopropylethanone with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropoxythiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-2-cyclopropoxythiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxythiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyclopropylthiazole
  • 4-Bromo-2-chlorothiazole
  • 4-Bromo-2-methylthiazole

Comparison

4-Bromo-2-cyclopropoxythiazole is unique due to its cyclopropoxy group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxy-1,3-thiazole

InChI

InChI=1S/C6H6BrNOS/c7-5-3-10-6(8-5)9-4-1-2-4/h3-4H,1-2H2

InChI Key

UGDDIVBUQSBHAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC(=CS2)Br

Origin of Product

United States

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